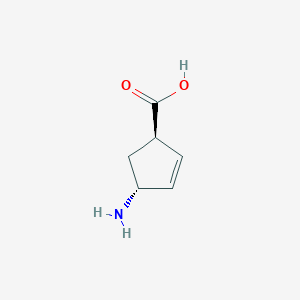

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C=C[C@@H]1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168471-40-7 | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ring-Opening of 2-Azabicyclo[2.2.1]Hept-5-en-3-one

The foundational step in synthesizing cyclopentene derivatives involves the ring-opening of 2-azabicyclo[2.2.1]hept-5-en-3-one, a strained bicyclic lactam. Reaction with methanol and a non-aqueous acid (e.g., HCl) generates methyl 4-aminocyclopent-2-ene-1-carboxylate hydrochloride. This exothermic process typically proceeds at 25–35°C, yielding a racemic mixture of (1S,4R) and (1R,4S) isomers due to the lactam’s planar transition state during ring-opening.

Critical Parameters :

Amine Protection Strategies

Post ring-opening, the primary amine is protected to prevent undesired reactivity during subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine is widely employed for Boc protection. This reaction, conducted in methanol at 30–37°C, achieves near-quantitative yields (95–97%) while generating CO₂ as a byproduct.

Example Protocol :

Diastereomeric Resolution Techniques

Stereochemical resolution is achieved through diastereomeric salt formation using chiral resolving agents. For the (1S,4R) isomer, D-tartaric acid preferentially crystallizes the desired enantiomer from a racemic mixture. To access the (1R,4R) configuration, L-tartaric acid may be substituted, leveraging its opposite chirality to isolate the target diastereomer.

Optimized Resolution Process :

-

Salt Formation : Combine the racemic amine ester with L-tartaric acid in methanol.

-

Crystallization : Seed with (1R,4R)-enriched crystals and cool to 0–5°C to induce selective precipitation.

-

Isolation : Filter and wash with cold methanol, achieving >99.5% enantiomeric excess (ee).

Table 1. Resolution Efficiency with Tartaric Acid Derivatives

Deprotection and Isolation

Deprotection of the Boc group is achieved under acidic conditions. Treatment with HCl in methyl isobutyl ketone (MIK) yields the hydrochloride salt of the free amine. Subsequent neutralization with ammonium hydroxide liberates the primary amine, which is isolated via solvent evaporation or recrystallization.

Key Considerations :

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester to the carboxylic acid. While not detailed in the cited patents, standard alkaline hydrolysis (e.g., NaOH in aqueous THF) at 60–80°C converts the ester to the sodium carboxylate, which is acidified to yield (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid.

Proposed Protocol :

-

Substrate : (1R,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate (1.0 mol).

-

Conditions : 2M NaOH, THF/H₂O (3:1), 70°C, 4h.

-

Workup : Acidify to pH 2 with HCl, extract with ethyl acetate.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Methanol outperforms ethanol in Boc protection due to its higher polarity, which stabilizes the intermediate oxocarbenium ion. Lower temperatures (0–5°C) during resolution improve diastereomeric excess by reducing kinetic solubility differences.

Catalytic Enhancements

Triethylamine serves dual roles as a base and catalyst, neutralizing HCl generated during Boc protection and accelerating carbamate formation. Stoichiometric excess (2.0 eq.) ensures complete reaction progression.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR : Characteristic signals include δ 6.17–6.20 (m, 1H, C₃-H) and δ 3.72 (s, 3H, OCH₃) for the ester intermediate.

-

Optical Rotation : (1R,4R) configuration exhibits [α]D²⁰ = +52.0° (c = 1 g/dL, H₂O), contrasting with the (1S,4R) isomer’s [α]D²⁰ = −52.0°.

Table 2. Analytical Data for Key Intermediates

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the amino group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to mimic natural amino acids, making it a candidate for drug design aimed at modulating neurotransmitter systems .

Case Study:

Research indicates that derivatives of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid have shown promise in treating conditions such as epilepsy and depression by acting on specific receptors in the brain .

Biochemical Research

Metabolic Pathway Studies:

The compound is employed in studies involving amino acid metabolism and enzyme activity. It helps researchers understand metabolic pathways and identify potential therapeutic targets. Its ability to interact with enzymes makes it useful for elucidating enzyme mechanisms .

Application Example:

In one study, this compound was used to investigate the effects of amino acid analogs on protein synthesis, revealing insights into how modifications can alter metabolic processes .

Material Science

Development of Novel Materials:

The compound is being explored for its potential in creating novel polymers and materials. Its unique chemical properties can enhance product performance, particularly in applications requiring specific mechanical or thermal characteristics .

Research Findings:

Studies have demonstrated that incorporating this compound into polymer matrices can improve tensile strength and flexibility, making it suitable for advanced material applications .

Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block, this compound allows chemists to create complex molecules efficiently while minimizing by-products. It is particularly valuable in synthetic routes where stereochemistry plays a crucial role .

Synthesis Example:

A notable synthesis route involves using this compound to produce cyclic peptides through cyclization reactions, demonstrating its utility in peptide chemistry .

Food Industry Applications

Potential Use as Flavor Enhancer:

Current research is investigating its application as a flavor enhancer or preservative due to its unique chemical properties that can improve food quality and safety .

Ongoing Studies:

Preliminary studies suggest that the compound may enhance flavor profiles without compromising food integrity, making it a candidate for future food technology applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Biochemical Research | Studies on amino acid metabolism and enzyme activity |

| Material Science | Development of novel polymers with enhanced properties |

| Organic Synthesis | Building block for complex molecules |

| Food Industry | Potential flavor enhancer or preservative |

Mechanism of Action

The mechanism of action of (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Positional Isomers

The stereochemistry and substitution pattern significantly influence biological activity. Key analogs include:

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic Acid

- CAS : 168471-40-7 , Molecular Weight : 127.14 g/mol .

- This enantiomer exhibits distinct GABAergic activity, with studies showing selectivity for GABA uptake inhibition in rat brain tissue rather than receptor agonism .

(1R,4S)-4-Aminocyclopent-2-ene-1-carboxylic Acid

- CAS : 134003-04-6 , Molecular Weight : 127.14 g/mol .

- The (+)-(1R,4S) isomer demonstrates moderate GABA receptor agonism but is less potent than the trans-(1R,4R) form .

(4S)-4-Aminocyclopent-1-ene-1-carboxylic Acid

Saturated and Fluorinated Derivatives

4-Aminocyclopentane-1-carboxylic Acid

- Key Finding: The saturated analog lacks the cyclopentene double bond, resulting in enhanced GABA receptor agonism compared to (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid .

3,4-DFACPC Diastereomers

- Structure : Fluorinated cyclopentane derivatives (e.g., anti-cis-3,4-DFACPC).

- Application : These compounds serve as PET imaging agents for tumor detection, with high tumor-to-brain tissue ratios in glioblastoma models .

Boc-Protected Analogs

- Example: (1R,4R)-4-(tert-Butoxycarbonylamino)cyclopent-2-enecarboxylic acid (CAS: 151907-79-8) .

- Role: Used as intermediates in radioligand synthesis. Deprotection yields the active amino acid .

Difluoromethylene Derivatives

Key Research Findings

Activity vs. Saturation : The unsaturated (1R,4R) compound exhibits ~50% lower GABA receptor activity than its saturated counterpart, suggesting that the double bond reduces conformational flexibility critical for receptor binding .

Isomer Selectivity: The (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid shows 10-fold higher potency at GABA receptors compared to the (1R,4R) isomer, highlighting the importance of double bond positioning .

Fluorinated Analogs : 3,4-DFACPC diastereomers achieve tumor-to-brain ratios >5:1 in preclinical models, making them promising for neuro-oncology imaging .

Biological Activity

(1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Overview of the Compound

This compound is characterized by a cyclopentene ring structure that includes an amino group at the 4-position and a carboxylic acid group at the 1-position. This stereochemistry contributes to its distinct chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as either an inhibitor or an activator depending on the context:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity. This property is crucial in drug design where enzyme modulation is desired.

- Receptor Interaction : The carboxylic acid group may participate in ionic interactions with receptor sites, influencing receptor signaling pathways. Studies suggest that it may act on GABA receptors, similar to other compounds that modulate neurotransmission .

Neurotransmitter Analog

Research indicates that this compound has structural similarities to neurotransmitters like gamma-aminobutyric acid (GABA), which suggests potential utility in neurological applications. Preliminary studies have shown that it can affect GABA receptor activity, potentially influencing anxiety and seizure disorders .

Case Studies

- GABA Receptor Modulation : In studies assessing the effects of various compounds on GABA receptors, this compound exhibited notable activity. It was found to enhance chloride ion currents through GABA(A) receptors, indicating its role as a positive modulator .

- Therapeutic Potential : Ongoing research is investigating its potential as a therapeutic agent for conditions such as epilepsy and anxiety disorders. Its ability to mimic the effects of GABA suggests it could be developed into a medication with fewer side effects compared to traditional benzodiazepines .

Applications in Research

The compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing pharmaceutical compounds, it holds promise for developing new drugs targeting neurological conditions .

- Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules, facilitating the exploration of new chemical entities with potential biological activity .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Structure | Cyclopentene ring with amino and carboxylic acid groups |

| Molecular Formula | CHN O |

| Molecular Weight | Approximately 141.17 g/mol |

| Biological Targets | Enzymes (inhibitors), GABA receptors (modulators) |

| Potential Therapeutic Uses | Neurological disorders (e.g., epilepsy, anxiety) |

Q & A

Basic: What are the key synthetic strategies for (1R,4R)-4-aminocyclopent-2-ene-1-carboxylic acid, and how does its stereochemistry influence its role as a GABA analogue?

The compound is synthesized via cyclopentene ring functionalization, often starting from (-)-vince lactonamide or similar bicyclic precursors. A critical step involves stereoselective introduction of the amino and carboxylic acid groups using enzymatic resolution or chiral auxiliaries to achieve the (1R,4R) configuration . Its rigid cyclopentene ring mimics the bent conformation of GABA, enabling selective binding to GABA receptors. Researchers must validate stereochemical purity via circular dichroism (CD) or X-ray crystallography to ensure biological relevance .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

High-resolution techniques are essential:

- NMR : Distinguishes stereoisomers using - and -NMR coupling constants (e.g., vinyl protons at δ 5.8–6.2 ppm for cyclopentene) .

- HPLC : Chiral columns (e.g., Chirobiotic T) resolve enantiomeric impurities; retention times correlate with Boc-protected intermediates (e.g., 298716-03-7) .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M+H] at m/z 128.06 for the free base) .

Advanced: How does the stereochemical configuration of this compound impact its pharmacological activity compared to (1S,4S) or trans-isomers?

The (1R,4R) configuration imposes a distinct spatial arrangement that enhances affinity for GABA receptors. In contrast, (1S,4S) isomers show reduced binding due to mismatched hydrogen-bonding networks. For example, (1R,4R)-isomers exhibit IC values < 10 μM in GABA uptake inhibition assays, while trans-isomers (e.g., 102579-71-5) are inactive at 100 μM . Researchers should use molecular docking simulations (e.g., AutoDock Vina) to predict stereochemical effects on receptor interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Discrepancies often arise from:

- Purity Issues : Hydrochloride salts (e.g., 130931-84-9) may retain residual solvents (e.g., DMF), altering assay outcomes. Use Karl Fischer titration for water content validation .

- Receptor Subtype Selectivity : GABA vs. GABA receptor assays yield conflicting results. Standardize protocols using transfected HEK293 cells expressing defined receptor subunits .

- Metabolic Stability : Boc-protected derivatives (e.g., 298716-03-7) resist hepatic degradation better than free bases, skewing in vivo data .

Advanced: What methodologies optimize the synthesis of Boc-protected derivatives (e.g., (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid) for improved stability?

Key steps include:

- Protection Strategy : Use BocO in THF with DMAP catalysis (yield >85%) to avoid racemization .

- Purification : Flash chromatography (silica gel, 5% MeOH/CHCl) removes di-Boc byproducts.

- Stability Testing : Monitor degradation via TLC (Rf 0.3 in EtOAc/hexane) under accelerated conditions (40°C/75% RH) .

Advanced: How can computational models predict the reactivity of this compound in novel catalytic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Ring Strain : Cyclopentene’s 25 kcal/mol strain energy facilitates ring-opening reactions .

- Amine pKa : Calculated pKa ~8.5 enables pH-dependent protonation in aqueous catalysis .

Validate predictions experimentally using kinetic isotope effects (KIE) or Hammett plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.